tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
Description
This compound features a seven-membered benzo[f][1,4]oxazepine core, a tert-butyl carbamate protecting group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) substituent. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . The tert-butyl group enhances solubility and stability, while the oxazepine core provides conformational flexibility, which may influence pharmacological properties if used in drug discovery .
Properties
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-10-11-24-16-9-8-15(12-14(16)13-22)21-26-19(4,5)20(6,7)27-21/h8-9,12H,10-11,13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQHCFMPFOYEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN(C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735827 | |
| Record name | tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256784-52-7 | |
| Record name | tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
The compound tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS No. 1256784-52-7) is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C20H30BNO4
- Molecular Weight : 359.27 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)OC(=O)N1CCC(=CC1)B1OC(C)(C)C(C)(C)O1
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts including its potential as an anticancer agent and its effects on immune modulation.
Anticancer Activity
Recent studies have indicated that compounds containing the dioxaborolane moiety exhibit promising anticancer properties. For instance, related compounds have been shown to inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival. In particular:
- Mechanism of Action : The compound may act by inhibiting specific enzymes or pathways that are crucial for cancer cell metabolism and proliferation.
- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound can induce apoptosis (programmed cell death) and inhibit cell migration at certain concentrations.
Immune Modulation
The immune-modulating effects of this compound have also been explored:
- T-cell Activation : In assays measuring T-cell activation (e.g., PD-1/PD-L1 assays), compounds structurally similar to tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine showed enhanced activation of Jurkat effector cells when PD-L1 was present .
- Cytokine Production : The presence of this compound led to increased levels of immune-related cytokines such as IL-17A and TNF-α in culture media from activated T-cells .
Case Studies and Research Findings
Safety and Toxicity
While exploring the biological activity of this compound:
- Toxicity Assessments : Preliminary toxicity assessments indicate that while the compound shows promising biological activity, careful evaluation is necessary to determine safe dosage ranges for therapeutic applications.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
| Compound Name | CAS Number | Core Structure | Substituent | Molecular Weight | Key Application |
|---|---|---|---|---|---|
| tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate | Not provided | Benzo[f][1,4]oxazepine | Boronate ester | ~375 (estimated) | Suzuki-Miyaura coupling reagent |
| tert-butyl 9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate | 1055880-27-7 | Benzo[f][1,4]oxazepine | Bromo | 328.2 | Halogenation intermediate |
| 3,4-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazine | 1361110-64-6 | Benzo[b][1,4]oxazine | Boronate ester | Not provided | Cross-coupling precursor |
| tert-butyl 7-(o-tolyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate | 1055880-63-1 | Benzo[f][1,4]oxazepine | o-Tolyl | Not provided | Drug candidate intermediate |
Preparation Methods
Precursor Synthesis
The precursor to the target compound is typically a 7-bromo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate derivative. This intermediate is synthesized by:
Miyaura Borylation (Transition Metal-Catalyzed Borylation)
The key step to introduce the boronate ester is a Miyaura borylation reaction, which involves:
- Reagents: Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as the boron source.
- Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
- Base: Potassium acetate (KOAc) or similar mild bases.
- Solvent: Mixed solvents such as acetonitrile/water or tetrahydrofuran.
- Conditions: Elevated temperatures around 80-120 °C under inert atmosphere.
This reaction converts the 7-bromo substituent on the oxazepine ring to the corresponding boronate ester, yielding tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate with high regioselectivity and yield.
Alternative Synthetic Routes
- Some protocols may involve initial formation of a boronic acid intermediate followed by esterification with pinacol to form the dioxaborolane ring.
- Protection/deprotection strategies for the carboxyl group may vary depending on the synthetic scheme, but the tert-butyl ester is preferred for its stability and ease of removal if needed.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Precursor formation | Alkylation, cyclization, tert-butyl esterification | Use of mild bases and protecting groups for stability |
| Miyaura Borylation | Pd(PPh3)4, bis(pinacolato)diboron, KOAc, CH3CN/H2O, 80-120 °C | Inert atmosphere, reaction time optimized for yield |
| Purification | Chromatography or crystallization from ethanol/water | Ensures high purity of final boronate ester compound |
Research Findings and Data
- The Miyaura borylation approach is well-established for introducing boronate esters with high regioselectivity on aromatic systems bearing halogen substituents.
- The tert-butyl ester protects the carboxyl group during the borylation, preventing side reactions.
- The boronate ester functionality is stable under standard storage conditions but should be kept under inert atmosphere and refrigerated to prevent hydrolysis.
- The compound serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling further functionalization in medicinal chemistry applications.
Summary Table of Key Synthetic Parameters
Q & A
Q. What are the common synthetic routes for preparing this compound?
The compound is typically synthesized via multi-step protocols:
- Step 1: Bromination of the benzooxazepine core (e.g., tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate, CAS 740842-73-3) as a precursor .
- Step 2: Suzuki-Miyaura cross-coupling with a pinacol boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under palladium catalysis. Key conditions include Pd(PPh₃)₄ or Pd(dppf)Cl₂, bases like Na₂CO₃, and solvents such as 1,4-dioxane/water .
- Step 3: Purification via silica gel chromatography, with yields optimized by adjusting reaction time (e.g., 30 h at 60°C) and stoichiometry (1.5–4.0 equiv. of boronate) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR: Identify protons and carbons adjacent to the boronate group (e.g., tert-butyl groups at δ ~1.3 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- 11B NMR: Confirm the presence of the boronate ester (sharp singlet near δ 30–35 ppm) .
- Mass Spectrometry (DART or ESI): Verify molecular weight (e.g., exact mass matching C₂₀H₂₉BN₂O₅) .
- X-ray Crystallography (if crystalline): Resolve structural ambiguities using SHELX programs for refinement .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when encountering low yields?
- Catalyst/Ligand Screening: Test Pd(OAc)₂ with SPhos or XPhos ligands to enhance catalytic activity .
- Solvent Systems: Replace 1,4-dioxane with toluene/ethanol for better solubility of hydrophobic intermediates .
- Base Selection: Compare Na₂CO₃, K₃PO₄, and CsF (4.0 equiv.) to improve coupling efficiency .
- Microwave Assistance: Reduce reaction time (e.g., 2 h vs. 30 h) while maintaining yields >50% .
Q. How should contradictory crystallographic data (e.g., disorder in the boronate moiety) be resolved?
- Refinement Strategies: Use SHELXL for disorder modeling, applying restraints to boron-oxygen bond lengths and angles .
- Validation Tools: Cross-check with Hirshfeld surface analysis and spectroscopic data (e.g., NMR coupling constants) .
- Twinned Data Handling: Employ SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .
Q. What methodologies address insolubility challenges during purification?
Q. How can computational tools guide the design of derivatives for therapeutic applications?
- Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives with favorable binding .
- DFT Calculations: Predict boronate reactivity (e.g., hydrolysis rates) using Gaussian at the B3LYP/6-31G* level .
- ADMET Prediction: Use SwissADME to assess pharmacokinetic properties (e.g., logP, BBB permeability) early in design .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to resolve conflicting reactivity data in cross-coupling reactions?
- Control Groups: Include known boronate standards (e.g., tert-butyl phenylboronates) to validate reaction conditions .
- DoE (Design of Experiments): Apply factorial designs to test variables (catalyst, ligand, solvent) and identify interactions .
- In Situ Monitoring: Use LC-MS or ReactIR to track intermediate formation and side reactions .
Q. What statistical methods are appropriate for analyzing variability in biological activity assays?
- ANOVA: Compare IC₅₀ values across compound batches to assess synthetic consistency .
- Precision Bands: Establish 95% confidence intervals for control data to distinguish significant outliers .
- Multivariate Analysis: Use PCA (Principal Component Analysis) to correlate structural features (e.g., substituent electronegativity) with activity .
Application-Oriented Questions
Q. How can this compound be utilized in synthesizing bioactive molecules?
- Antiplasmodial Agents: Serve as a boronate handle for late-stage functionalization in imidazopyridazine scaffolds .
- Kinase Inhibitors: Participate in Pd-catalyzed couplings to introduce aryl groups into heterocyclic cores (e.g., pyridine, piperazine derivatives) .
- Boron Neutron Capture Therapy (BNCT): Explore its potential as a boron delivery agent due to its lipophilic tert-butyl group enhancing cellular uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
